7-chloro-2-{[(4-chlorophenyl)sulfonyl]methyl}-3-(2-isopropylphenyl)-4(3H)-quinazolinone
Overview
Description
7-chloro-2-{[(4-chlorophenyl)sulfonyl]methyl}-3-(2-isopropylphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C24H20Cl2N2O3S and its molecular weight is 487.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Potential
A study by Manivannan & Chaturvedi (2011) discusses the synthesis of quinazolinone derivatives, including the compound , for potential use as non-ulcerogenic anti-inflammatory agents. This class of compounds showed promising anti-inflammatory activity with fewer gastric side effects compared to traditional drugs.
Diuretic Activity
In the quest for new diuretics, Maarouf, El‐Bendary, & Goda (2004) synthesized a series of quinazolin-4(3H)-one derivatives, examining their diuretic properties. The structure-activity relationship of these compounds, including the one of interest, contributes to understanding their role as potential diuretics.
Analgesic Properties
Osarumwense (2018) conducted a study on the analgesic evaluation of quinazolinone derivatives, including this compound. The research found significant analgesic activity, indicating potential therapeutic applications for pain management. For more details, refer to Osarumwense's research.
Anticancer Potential
Hassanzadeh et al. (2019) explored the cytotoxic effects of quinazolinone-oxadiazole conjugates on cancer cell lines, revealing that specific modifications in the quinazolinone structure, similar to the compound , could enhance its anticancer activity. This suggests a potential application in cancer therapy. See the detailed study by Hassanzadeh et al..
Antibacterial Activity
A study by Osarodion (2020) investigated the antibacterial activity of quinazolinone derivatives. The findings demonstrated significant effectiveness against various bacterial strains, highlighting its potential in addressing bacterial infections. For more information, review Osarodion's research.
properties
IUPAC Name |
7-chloro-2-[(4-chlorophenyl)sulfonylmethyl]-3-(2-propan-2-ylphenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O3S/c1-15(2)19-5-3-4-6-22(19)28-23(14-32(30,31)18-10-7-16(25)8-11-18)27-21-13-17(26)9-12-20(21)24(28)29/h3-13,15H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZRIYAMQNAYNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)Cl)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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